molecular formula C26H31NO5 B593467 Walsuralactam A CAS No. 1370556-82-3

Walsuralactam A

Cat. No.: B593467
CAS No.: 1370556-82-3
M. Wt: 437.536
InChI Key: YEYOJXZXQUDNJO-OTCYVHTESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Walsuralactam A can be synthesized through various chemical reactions involving the plant Walsura yunnanensis. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified to achieve a purity of 98% or higher .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction from the plant Walsura yunnanensis. The process includes the use of solvents and various purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Walsuralactam A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal applications .

Mechanism of Action

Walsuralactam A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The compound targets specific enzymes and proteins involved in cell proliferation and survival, leading to the death of cancer cells .

Comparison with Similar Compounds

Walsuralactam A is unique among triterpenoids due to its specific structure and biological activity. Similar compounds include:

These compounds share similar structures but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for further research and development.

Properties

IUPAC Name

(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO5/c1-22(2)16(28)7-9-23(3)15-6-10-24(4)14(13-8-11-27-21(13)31)12-17-26(24,32-17)25(15,5)20(30)18(29)19(22)23/h7-9,14-15,17,29H,6,10-12H2,1-5H3,(H,27,31)/t14-,15+,17+,23+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOJXZXQUDNJO-OTCYVHTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CCNC6=O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CCNC6=O)C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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